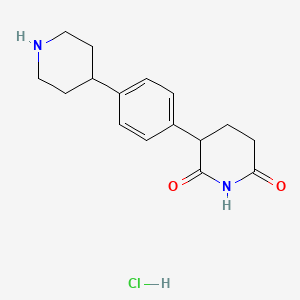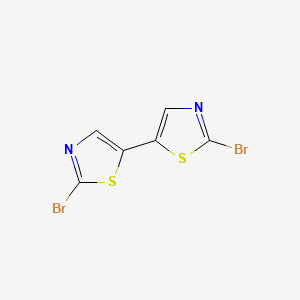
2,2'-Dibromo-5,5'-bithiaZole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dibromo-5,5’-bithiazole: is a chemical compound belonging to the bithiazole family, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the bithiazole ring. Bithiazoles are heterocyclic compounds containing two thiazole rings, which are five-membered rings with both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-bithiazole typically involves the bromination of 2,2’-bithiazole. One common method is the reaction of 2,2’-bithiazole with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,2’-Dibromo-5,5’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,2’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions with organostannanes to form more complex bithiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium halides or organometallic reagents are commonly used.
Stille Coupling: Palladium catalysts and organostannanes are employed in the presence of a suitable solvent like toluene.
Major Products Formed:
Substitution Products: Various substituted bithiazoles depending on the nucleophile used.
Coupling Products:
科学的研究の応用
Chemistry: 2,2’-Dibromo-5,5’-bithiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiazole-based ligands and coordination complexes .
Biology and Medicine: Bithiazole derivatives, including 2,2’-Dibromo-5,5’-bithiazole, have shown potential in medicinal chemistry. They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the field of materials science, 2,2’-Dibromo-5,5’-bithiazole is used in the development of organic semiconductors and optoelectronic devices. Its ability to form conjugated systems makes it valuable for applications in organic photovoltaics and light-emitting diodes .
作用機序
The mechanism of action of 2,2’-Dibromo-5,5’-bithiazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 2 and 2’ positions make it a versatile intermediate for further functionalization. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds involving the nitrogen and sulfur atoms of the thiazole rings .
類似化合物との比較
- 2,2’-Dichloro-5,5’-bithiazole
- 2,2’-Dimethyl-5,5’-bithiazole
- 2,2’-Diamino-5,5’-bithiazole
Comparison: 2,2’-Dibromo-5,5’-bithiazole is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, methyl, and amino analogs. The bromine atoms make it more suitable for certain types of substitution and coupling reactions, providing access to a wider range of derivatives .
特性
分子式 |
C6H2Br2N2S2 |
|---|---|
分子量 |
326.0 g/mol |
IUPAC名 |
2-bromo-5-(2-bromo-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
InChIキー |
MTGXDGXSMKXRLQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Br)C2=CN=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


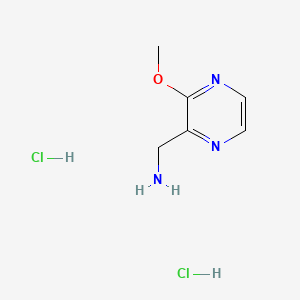
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)

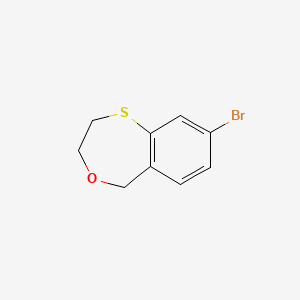

![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
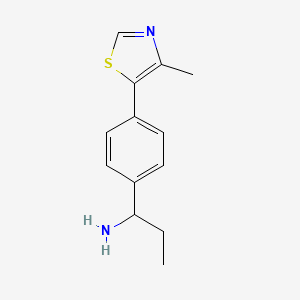
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
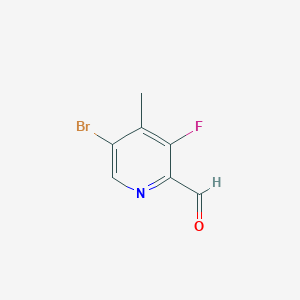
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)

![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol](/img/structure/B13914387.png)
